molecular formula C12H17NO B1267547 N-butyl-3-methylbenzamide CAS No. 349403-62-9

N-butyl-3-methylbenzamide

Cat. No. B1267547
M. Wt: 191.27 g/mol
InChI Key: NXDWJMPJVGIQBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-butyl-3-methylbenzamide and related compounds involves directed metalation reactions and other synthetic strategies. For instance, N-tert-Butyl-N-methyl-2-methoxybenzamide undergoes directed metalation, highlighting the utility of N-tert-butyl-N-methylbenzamides in synthesis strategies (Reitz & Massey, 1990). Additionally, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide through the reaction of 3-methylbenzoyl chloride or acid with 2-amino-2-methyl-1-propanol showcases another approach (Al Mamari & Al Lawati, 2019).

Molecular Structure Analysis

The determination of the crystal and molecular structure of methylbenzamide derivatives provides insights into their chemical behavior. For example, the crystal structure of m-methylbenzamide was elucidated using X-ray methods, offering detailed information on atomic positions and molecular interactions (OriiSeiki et al., 1963).

Chemical Reactions and Properties

Chemical reactions involving N-butyl-3-methylbenzamide derivatives are diverse. Metalation reactions, for instance, play a crucial role in the formation of complex compounds. The metalation of 2-Methyl-N-phenylbenzamide with n-butyllithium leading to subsequent reactions illustrates this diversity (Abraham, 1982).

Physical Properties Analysis

The physical properties of N-butyl-3-methylbenzamide derivatives can be inferred from their molecular structures and experimental conditions. Crystallographic studies reveal the solid-state properties and molecular arrangements, contributing to the understanding of their physical characteristics (Rangappa et al., 2000).

Chemical Properties Analysis

The chemical properties of N-butyl-3-methylbenzamide derivatives are closely linked to their molecular structures and reactivity patterns. Studies on their synthesis, reactivity, and potential applications shed light on these properties. For instance, the efficient synthesis of 1,2,3-benzotriazine-4-(3H)-ones from tert-butyl nitrite and 2-aminobenzamides underlines the versatility and reactivity of these compounds (Yan et al., 2016).

Scientific Research Applications

NK1/NK2 Antagonism in Treating Disorders

N-butyl-3-methylbenzamide, a NK1/NK2 antagonist, exhibits applications in treating a diverse range of disorders. This includes asthma, gastrointestinal diseases, pain, and depression, as demonstrated by specific crystalline forms of related compounds (Norman, 2008).

Insect Repellent Efficacy

A study focused on the behavioral and toxicological effects of N,N-diethyl-3-methylbenzamide (DEET), an insect repellent, on Rhodnius prolixus nymphs, one of the main vectors of American trypanosomiasis (Chagas disease). This study provides insights into the effectiveness of such compounds as insect repellents (Alzogaray, 2015).

Metabolic Conversion in N-methylbenzamides

Research into the metabolism of N-methylbenzamides, closely related to N-butyl-3-methylbenzamide, reveals the formation of N-(hydroxymethyl) compounds as major metabolites. This understanding is crucial for comprehending the metabolic pathways and potential therapeutic applications of these compounds (Ross et al., 1983).

Directed Metalation in Organic Chemistry

N-tert-Butyl-N-methyl-2-methoxybenzamide, a compound structurally similar to N-butyl-3-methylbenzamide, shows potential in directed metalation syntheses. This property is significant for developing synthetic methods in organic chemistry (Reitz & Massey, 1990).

Use as a Sigma-2 Receptor Probe

Research involving N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, a structurally related compound, highlights its application as a ligand for studying sigma-2 receptors. This could have implications for neuroscience and pharmacology research (Xu et al., 2005).

Microsomal Oxidation and Dealkylation

Investigations into the microsomal oxidation of compounds like N-(But-3-enyl)-N-methylbenzamide provide insights into the metabolic processes involving N-dealkylation. This has implications for understanding drug metabolism and potential drug interactions (Iley & Tolando, 2000).

Cellular Proliferation in Tumors

A study evaluating the use of a cellular proliferative marker, similar in structure to N-butyl-3-methylbenzamide, for imaging tumor proliferation via PET in patients with malignant neoplasms, contributes to our understanding of cancer diagnostics and treatment (Dehdashti et al., 2013).

Repellent Efficacy and Safety Review

A comprehensive review of N,N-diethyl-3-methylbenzamide (DEET) focuses on its pharmacokinetics, formulation, and safety aspects, providing a broad perspective on its use as an insect repellent and the implications for human health (Qiu et al., 1998).

Anti-Helicobacter Pylori Activity

The discovery of 3-(arylacetylamino)-N-methylbenzamides, a class of compounds including N-butyl-3-methylbenzamide, shows potent inhibitory activity against Helicobacter pylori, highlighting its potential in treating infections caused by this pathogen (Ando et al., 2001).

Photocatalytic Degradation in Environmental Applications

A study on the photodecomposition of 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, a compound related to N-butyl-3-methylbenzamide, using TiO2-loaded adsorbent supports, provides insights into environmental applications for degrading pollutants (Torimoto et al., 1996).

Potential Anticancer Agent

The synthesis and evaluation of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide as a kinesin spindle protein inhibitor demonstrate its potential as an anticancer agent (Theoclitou et al., 2011).

Safety And Hazards

N-butyl-3-methylbenzamide may cause respiratory irritation, serious eye irritation, skin irritation, and it may be harmful if swallowed . It should not be released into the environment and should not be flushed into surface water or sanitary sewer system .

properties

IUPAC Name

N-butyl-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-4-8-13-12(14)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDWJMPJVGIQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284030
Record name N-butyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-methylbenzamide

CAS RN

349403-62-9
Record name N-butyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Jian-Feng, X Zhi-Qiang, C Xin-Jian… - Acta Chimica …, 2015 - sioc-journal.cn
Amides are widely used as stable synthetic intermediates in organic synthesis and medicinal chemistry. Versatile and chemoselective C—C bond forming methods for the direct …
Number of citations: 19 sioc-journal.cn
W Dong, X Liu, J Xu, Z Li - Journal of Chemical Research, 2008 - journals.sagepub.com
A new kind of anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine were designed and synthesised. Their structures were identified by means of elemental …
Number of citations: 14 journals.sagepub.com
C Zhang, Y Song, Z Sang, L Zhan… - The Journal of Organic …, 2018 - ACS Publications
A strategy combining O- and N-containing directing groups has been developed for the synthesis of 2,2′-biaryl via Pd-mediated C–H bond activation and oxidative coupling. This new …
Number of citations: 15 pubs.acs.org
N Mamidi, D Manna - The Journal of Organic Chemistry, 2013 - ACS Publications
Selective esterification of aliphatic and aromatic carboxylic acids with various alcohols is studied using triphenylphosphine, I 2 , and a catalytic amount of Zn(OTf) 2 . Use of this catalyst …
Number of citations: 40 pubs.acs.org
郑剑峰, 谢志强, 陈欣健, 黄培强 - 化学学报, 2015 - sioc-journal.cn
化学学报 Page 1 研究论文 Article * E-mail: pqhuang@xmu.edu.cn; zjf485@xmu.edu.cn. Received June 6, 2015; published June 9, 2015. Supporting information for this article is …
Number of citations: 6 sioc-journal.cn

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